molecular formula C11H6BrFN2S B12619676 2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-11-7

2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole

Katalognummer: B12619676
CAS-Nummer: 944581-11-7
Molekulargewicht: 297.15 g/mol
InChI-Schlüssel: IQFWROVHFGFOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1,3-thiazole with 3-fluoroaniline under specific conditions to form the desired imidazo[2,1-B]thiazole ring . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1,3-thiazole: Shares the thiazole ring but lacks the imidazole moiety.

    3-Fluoroaniline: Contains the fluoro-phenyl group but lacks the heterocyclic rings.

Uniqueness

2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole is unique due to its combined imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

944581-11-7

Molekularformel

C11H6BrFN2S

Molekulargewicht

297.15 g/mol

IUPAC-Name

2-bromo-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H6BrFN2S/c12-10-6-15-5-9(14-11(15)16-10)7-2-1-3-8(13)4-7/h1-6H

InChI-Schlüssel

IQFWROVHFGFOMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CN3C=C(SC3=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.